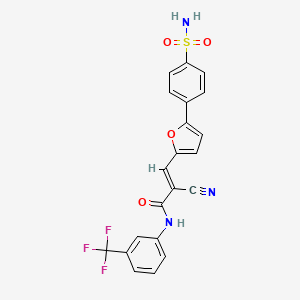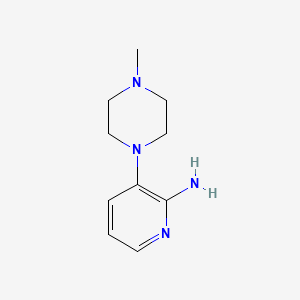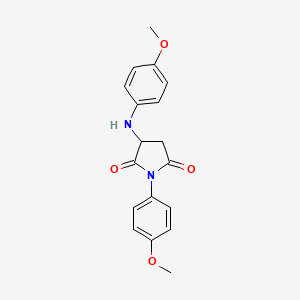
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, also known as MAPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MAPD is a pyrrolidine derivative that has been synthesized through a multistep process, and its chemical structure is similar to other pyrrolidine-based compounds that have been used for medicinal purposes.
Applications De Recherche Scientifique
Acylation and Synthesis Applications
Acylation of pyrrolidine-2,4-diones, including derivatives similar to the compound of interest, involves reactions with acid chlorides of different acids in the presence of Lewis acids, leading to the synthesis of 3-acyltetramic acids. This process is crucial for the development of compounds with potential applications in medicinal chemistry and materials science. The efficient protocol involving boron trifluoride–diethyl ether as Lewis acid signifies a method for modifying pyrrolidine diones to enhance their reactivity and potential utility in creating new chemicals for further research applications (Jones et al., 1990).
Crystal Structure and Chemical Synthesis
The synthesis and structural analysis of compounds similar to 3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione, such as 5,6-Di(o-methoxylanilino)pyridine-2,3-dione, have been studied. These compounds are synthesized under solvent-free conditions, showcasing methods for creating complex molecules with potential applications in developing new materials and understanding molecular interactions. The characterization of these compounds through X-ray single crystal diffraction helps in elucidating their molecular and crystal structures, which is vital for the design of materials with specific properties (Deng Tong-tong, 2008).
Bioactivity and Novel Strobilurin Derivatives
Research into novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety has shown that these compounds exhibit visible fungicidal activity. The synthesis of β-methoxyacrylate derivatives incorporating the pyrrolidine-2,4-dione structure and their subsequent testing against various fungi highlight the potential agricultural applications of these compounds in protecting crops from fungal infections. This area of research is crucial for developing new pesticides with enhanced efficacy and specificity (Guihua et al., 2014).
Advanced Materials Development
The development of alcohol-soluble n-type conjugated polyelectrolytes incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units for use as electron transport layers in polymer solar cells exemplifies the material science applications of pyrrolidine dione derivatives. These compounds, due to their electron-deficient nature and planar structure, show high conductivity and electron mobility, significantly enhancing the efficiency of solar cells. Such research underlines the importance of pyrrolidine dione derivatives in the ongoing development of more efficient and sustainable energy solutions (Hu et al., 2015).
Propriétés
IUPAC Name |
3-(4-methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-14-7-3-12(4-8-14)19-16-11-17(21)20(18(16)22)13-5-9-15(24-2)10-6-13/h3-10,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYFJYBMUDTHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyanilino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)

![8-(4-Chlorophenyl)-1,3-dimethyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2690347.png)
![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)
![4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine](/img/structure/B2690352.png)
![7-butyl-6-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2690353.png)
![2-[[3-[3-(Homoveratrylamino)-3-keto-propyl]-4-keto-quinazolin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2690354.png)
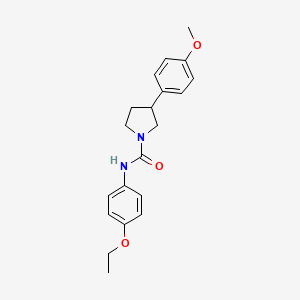
![2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2690359.png)
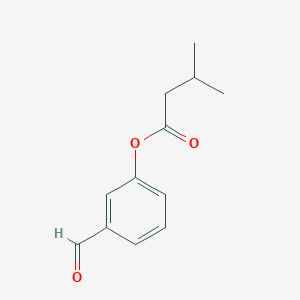
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B2690361.png)
